3-Ethoxy-5-methyl-1H-2-benzazepine

Description

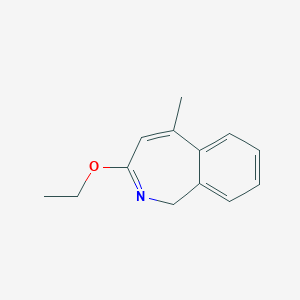

Structure

2D Structure

3D Structure

Properties

CAS No. |

143265-98-9 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

3-ethoxy-5-methyl-1H-2-benzazepine |

InChI |

InChI=1S/C13H15NO/c1-3-15-13-8-10(2)12-7-5-4-6-11(12)9-14-13/h4-8H,3,9H2,1-2H3 |

InChI Key |

RXYFFPWMWUKKMD-UHFFFAOYSA-N |

SMILES |

CCOC1=NCC2=CC=CC=C2C(=C1)C |

Canonical SMILES |

CCOC1=NCC2=CC=CC=C2C(=C1)C |

Synonyms |

1H-2-Benzazepine,3-ethoxy-5-methyl-(9CI) |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Benzazepine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 2-benzazepine derivatives, NMR provides critical insights into the molecular framework and dynamic behavior.

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment (e.g., 2D NMR)

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial information on the chemical environment of protons and carbons. However, for a molecule with the complexity of 3-Ethoxy-5-methyl-1H-2-benzazepine, with overlapping signals and complex spin systems, 2D NMR is indispensable for unambiguous assignment. wikipedia.orglibretexts.org Techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J coupling). It would be used to trace the proton networks within the ethyl group and the tetrahydrobenzazepine ring system. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹J coupling). wikipedia.org This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²J and ³J couplings). youtube.com It is crucial for piecing together the molecular skeleton by connecting fragments, such as linking the ethoxy group to the C3 position of the benzazepine ring and the methyl group to the C5 position. For instance, a correlation between the methylene (B1212753) protons of the ethoxy group and the C3 carbon would confirm the substitution pattern.

The expected NMR data, based on analysis of related benzazepine structures, can be summarized as follows. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~50-55 | ~3.8-4.2 | C3, C9a |

| 3 | ~155-160 | - | O-CH₂, C1, C4 |

| 4 | ~30-35 | ~2.8-3.2 | C3, C5, C5a |

| 5 | ~35-40 | ~2.5-2.9 | C4, C5a, C6, 5-CH₃ |

| 5a | ~135-140 | - | - |

| 6 | ~125-130 | ~7.0-7.2 | C8, C5a |

| 7 | ~128-132 | ~7.1-7.3 | C9, C5a |

| 8 | ~126-130 | ~7.1-7.3 | C6, C9a |

| 9 | ~130-135 | ~7.2-7.4 | C7, C1 |

| 9a | ~140-145 | - | - |

| 5-CH₃ | ~20-25 | ~2.2-2.4 | C4, C5, C5a |

| O-CH₂ | ~60-65 | ~4.0-4.4 | C3, O-CH₂-C H₃ |

| O-CH₂-CH₃ | ~14-18 | ~1.2-1.5 | C3, O-C H₂ |

Variable Temperature NMR Studies for Conformational Dynamics

The seven-membered azepine ring is not planar and can exist in various conformations, such as chair and boat forms. These conformations can interconvert, and the rate of this process is temperature-dependent. Variable Temperature (VT) NMR is a key technique for studying these dynamic processes. ox.ac.uknih.gov

For related N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines, VT ¹H NMR studies have revealed the presence of two puckered, enantiomeric chair conformations. rsc.orgrsc.orgresearchgate.net At room temperature, the interconversion between these chair forms is rapid on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of this "chair-to-chair" flip slows down. At the coalescence temperature (Tc), the signals for the non-equivalent protons in the two chair forms begin to broaden and then resolve into separate signals at even lower temperatures. rsc.org

The energy barrier (ΔG‡) for this conformational inversion in similar 2-benzazepine systems has been determined to be approximately 11 kcal/mol. rsc.orgresearcher.life It is expected that this compound would exhibit similar dynamic behavior, and VT-NMR would be essential to quantify the energetic barrier to its ring inversion.

Table 2: Dynamic NMR Parameters for 2-Benzazepine Ring Inversion

| Parameter | Description | Typical Value for 2-Benzazepines | Reference |

| Process | Chair-to-chair ring inversion | - | rsc.org |

| ΔG‡ | Gibbs free energy of activation | ~11 kcal/mol | rsc.orgresearcher.life |

| Tc | Coalescence Temperature | Dependent on spectrometer frequency and specific chemical shifts | rsc.org |

| Method | Variable Temperature ¹H NMR | Analysis of line-shape changes of diastereotopic protons (e.g., at C1 or C4) | ox.ac.uk |

Application of Residual Dipolar Couplings (RDCs) for Detailed Conformational Analysis

This partial alignment prevents the complete averaging of through-space dipolar couplings, resulting in small, measurable "residual" couplings. The magnitude of an RDC between two nuclei is dependent on the angle of the internuclear vector relative to the magnetic field. wikipedia.org By measuring a set of RDCs (e.g., ¹DCH couplings) and fitting them to a structural model, one can obtain detailed information about the relative orientations of different parts of the molecule, which is invaluable for defining the precise conformation of the seven-membered ring and the orientation of its substituents. researchgate.netnih.gov This technique would be particularly useful for distinguishing between subtle variations in the chair or boat conformations of the 2-benzazepine ring system. youtube.com

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. nih.gov For this compound, HRMS would first be used to confirm its molecular formula by measuring the exact mass of its protonated molecule, [M+H]⁺.

The calculated monoisotopic mass of C₁₄H₁₉NO is 217.1467. HRMS instruments can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the parent ion and analyze the resulting product ions. nih.gov Studies on related benzodiazepine (B76468) structures show that fragmentation primarily occurs within the seven-membered heterocyclic ring. nih.gov For this compound, characteristic fragmentation pathways would likely include:

Loss of the ethoxy group (-•OCH₂CH₃) or ethylene (B1197577) via a McLafferty-type rearrangement.

Cleavage of bonds within the azepine ring, such as the N1-C9a or C4-C5 bonds.

Retro-Diels-Alder type reactions involving the fused ring system.

Analyzing these fragmentation patterns provides a "fingerprint" that helps to confirm the proposed structure and the location of substituents. researchgate.net

Table 3: HRMS Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₁₄H₁₉NO | - |

| Calculated Exact Mass | 217.1467 u | Mass of the most abundant isotopes. |

| [M+H]⁺ Ion (Theoretical) | 218.1545 u | Ion expected in positive mode ESI-HRMS. |

| [M+Na]⁺ Ion (Theoretical) | 240.1364 u | Sodiated adduct often observed in ESI. nih.gov |

| Predicted Key Fragments | m/z corresponding to losses of C₂H₄, C₂H₅O, and ring cleavage products. | Provides structural confirmation via MS/MS analysis. nih.gov |

Vibrational Spectroscopy (e.g., FT-IR, VCD) for Functional Group Analysis and Chirality Determination

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups and, in the case of Vibrational Circular Dichroism (VCD), its stereochemistry. mdpi.comscirp.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum provides a characteristic fingerprint of a molecule by identifying its functional groups. For this compound, the spectrum would be expected to show characteristic absorption bands. ucdavis.edu

~3300-3400 cm⁻¹: N-H stretching vibration of the secondary amine in the azepine ring.

~2850-3000 cm⁻¹: C-H stretching vibrations from the methyl and ethyl groups, as well as the aliphatic protons on the azepine ring. ieeesem.com

~1600-1650 cm⁻¹: C=C stretching vibrations within the aromatic benzene (B151609) ring and the C=N imine-like stretch of the enamine tautomer. mdpi.com

~1450-1500 cm⁻¹: Aromatic ring skeletal vibrations. researchgate.net

~1050-1250 cm⁻¹: C-O stretching vibration of the ethoxy group.

Vibrational Circular Dichroism (VCD): The 2-benzazepine ring in its non-planar chair conformation is chiral. Unless the molecule crystallizes as a racemic conglomerate or the ring inversion is slow enough to allow for enantiomer separation, the bulk sample is a racemate. VCD measures the differential absorption of left and right circularly polarized infrared light and is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govyoutube.com If the enantiomers of this compound were to be separated, VCD would be the ideal method to assign their absolute configurations by comparing the experimental spectrum to one predicted by quantum chemical calculations. rsc.orgru.nlrsc.org

X-ray Diffraction Analysis for Solid-State Molecular Architecture (for relevant derivatives)

While NMR provides the structure in solution, X-ray diffraction analysis of a single crystal provides the definitive, unambiguous molecular structure in the solid state. nih.gov This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule as it is packed in the crystal lattice. mdpi.com

Although a crystal structure for this compound itself is not publicly available, analysis of related heterocyclic derivatives demonstrates the power of this method. mdpi.comresearchgate.netnih.gov If a suitable single crystal of the compound or a derivative could be grown, X-ray diffraction would confirm the connectivity and reveal the solid-state conformation of the seven-membered ring (e.g., chair, boat, or twist-boat) and the relative orientation of the ethoxy and methyl substituents. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the N-H group, in the solid state.

Table 4: Representative Crystallographic Data for a Hypothetical Benzazepine Derivative

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. researchgate.net |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. researchgate.net |

| a, b, c (Å) | 12.2, 13.8, 7.8 | Dimensions of the unit cell. researchgate.net |

| α, β, γ (°) ** | 90, 93.9, 90 | Angles of the unit cell. researchgate.net |

| Volume (ų) ** | ~1316 | Volume of the unit cell. researchgate.net |

| Z | 4 | Number of molecules per unit cell. researchgate.net |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational Chemistry and Molecular Modeling of 2 Benzazepine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comderpharmachemica.com It is widely employed to calculate molecular geometries, electronic properties, and spectroscopic parameters for heterocyclic systems, including benzazepine derivatives. acs.orgespublisher.com By approximating the complex many-electron problem to one concerning the electron density, DFT offers a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry. derpharmachemica.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. derpharmachemica.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small gap indicates that a molecule is more reactive and less stable. researchgate.net For benzazepine and related benzodiazepine (B76468) systems, DFT calculations are used to determine these energy levels and predict their reactivity. espublisher.comderpharmachemica.com The distribution of the HOMO and LUMO across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack. In many conjugated systems, introducing specific substituent groups can tune the HOMO-LUMO gap to modify the molecule's electronic properties. rsc.org

Table 1: Illustrative HOMO-LUMO Energy Gaps in Benzodiazepine Derivatives Calculated by DFT

This table presents data for related 1,5-benzodiazepine structures to illustrate typical energy gap values within this class of compounds. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. espublisher.comirjweb.com

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) | - | - | ~3.88 | espublisher.com |

| EPBZ-F Derivative | - | - | 4.01 | espublisher.com |

| EPBZ-Cl Derivative | - | - | 3.82 | espublisher.com |

| EPBZ-OH Derivative | - | - | 3.78 | espublisher.com |

| EPBZ-NH2 Derivative | - | - | 3.38 | espublisher.com |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.inresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.netucsb.edu

Typically, red and orange colors signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. youtube.com These areas are often associated with lone pairs on heteroatoms like nitrogen and oxygen. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack, commonly found around hydrogen atoms bonded to electronegative atoms. youtube.com Green areas represent neutral or nonpolar regions. youtube.com For a molecule like 3-Ethoxy-5-methyl-1H-2-benzazepine, an MEP map would be expected to show a negative potential (red/yellow) around the nitrogen atom of the azepine ring and the oxygen atom of the ethoxy group, identifying them as key sites for electrophilic interaction. The hydrogen atoms, particularly those on the aromatic ring and the methyl/ethoxy groups, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. bhu.ac.inresearchgate.net

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgbeilstein-journals.org By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are then compared with experimental data to confirm or aid in the assignment of complex spectra and to validate the computed molecular structure. mdpi.com

Studies on substituted 2-aryl-3H-1-benzazepines have demonstrated that DFT calculations can effectively model their conformational mobility, which is observable on the NMR timescale. acs.org For N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines, a combination of experimental NMR techniques (COSY, NOESY) and theoretical calculations is used to assign the conformations and understand their spectral properties. rsc.org The accuracy of these predictions is generally high, with calculated values showing good correlation with experimental chemical shifts, although deviations can occur due to solvent effects or complex stereoelectronic factors not perfectly captured by the model. beilstein-journals.orgmdpi.com

Conformational Analysis and Dynamics of the 2-Benzazepine Ring System

The seven-membered azepine ring in 2-benzazepine systems is not planar and can adopt several different conformations. Understanding the shape, stability, and interconversion dynamics of these conformers is crucial as the three-dimensional structure of a molecule dictates its biological activity and physical properties.

Both molecular mechanics (MM) and quantum chemical (QC) methods are employed to explore the conformational landscape of flexible ring systems like 2-benzazepines. mdpi.comnih.gov Molecular mechanics, a method based on classical physics and empirical force fields, is computationally efficient and ideal for scanning a wide range of possible conformations to identify low-energy structures. youtube.com These initial geometries can then be further refined using more accurate but computationally intensive quantum chemical methods like DFT. nih.gov For N-substituted 2-benzazepines, these calculations have identified two primary puckered, mirror-image (enantiomorphic) conformations, often described as chair-like forms. rsc.orgresearcher.life

The flexible seven-membered ring of benzazepines can undergo a dynamic process known as ring inversion, where it flips from one chair-like conformation to its mirror image. youtube.com The energy required for this process is the ring inversion barrier, which determines the rate of interconversion. If the barrier is high enough, the individual conformers may be stable and observable at room temperature.

Variable-temperature NMR spectroscopy is a key experimental technique used to measure these barriers. acs.org As the temperature is lowered, the rate of ring inversion slows, and signals in the NMR spectrum that were averaged at higher temperatures may broaden and then resolve into separate signals for each conformer. Computational studies using DFT can model the transition state of the ring inversion process and calculate the associated energy barrier. nih.govacs.org For several N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines, the barrier for this chair-to-chair interconversion has been determined to be approximately 11 kcal/mol. rsc.orgresearcher.life Studies on related benzodiazepine systems show that the nature of substituents on the ring can significantly affect the height of this barrier. nih.govnih.gov

Table 2: Computationally and Experimentally Determined Ring Inversion Barriers for Benzazepine and Related Systems

This table summarizes energy barriers for the ring inversion process in various benzazepine and benzodiazepine derivatives. The barrier height indicates the conformational stability of the seven-membered ring. rsc.orgnih.gov

| Compound Class/Molecule | Method | Ring Inversion Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-substituted 2-benzazepines | ¹H NMR | ~11 | rsc.orgresearcher.life |

| Diazepam | Ab initio calculation | 17.6 | nih.gov |

| N(1)-desmethyldiazepam | Ab initio calculation | 10.9 | nih.gov |

| 1,4-Benzodiazepin-2-ones | DFT Calculation | Within 1-2 kcal/mol of experimental | nih.govacs.org |

Analysis of Preferred Conformations and Their Energetic Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For flexible seven-membered ring systems like 2-benzazepines, multiple low-energy conformations can coexist. Computational analysis is essential to identify these preferred shapes and the energy barriers that separate them.

Studies on N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational calculations have revealed that the seven-membered ring typically exists as two puckered, mirror-image (enantiomorphic) chair-like conformations. rsc.org For a series of N-substituted derivatives, a single energy barrier for the chair-to-chair interconversion was determined to be approximately 11 kcal/mol. rsc.org This interconversion process is a critical factor in how the molecule presents itself to a biological receptor.

Molecular mechanics calculations, such as MM2, have been employed to perform comprehensive conformational analyses on potent and selective dopamine (B1211576) D-1 receptor ligands from the benzazepine class. bibliotekanauki.pl For both agonist and antagonist compounds, the most probable receptor-bound conformation was identified as a chair form where bulky substituents, such as a phenyl group at position C1 or a methyl group on the nitrogen, preferentially occupy an equatorial position to minimize steric hindrance. bibliotekanauki.pl It is suggested that the orientation of the phenyl ring in the active conformation does not deviate by more than 30 degrees from a preferred state where the two aromatic rings are nearly orthogonal. bibliotekanauki.pl

Further computational studies using Density Functional Theory (DFT) have explored how substitutions on the 2-benzazepine skeleton affect the energy barrier for the interconversion of these enantiomeric conformations. researchgate.net It was found that while substituents on aryl groups at positions C2 and C4 have a minor effect, alkylation at the C5 position significantly slows the rate of this interconversion. researchgate.net This effect is even more pronounced with alkylation at C3, suggesting that strategic substitution can be used to control the conformational dynamics of the scaffold. researchgate.net

Table 1: Conformational Energy Data for Selected Benzazepine Derivatives This table is illustrative, based on findings from cited literature. Specific energy values can vary based on the computational method and derivative.

| Derivative Class | Method | Key Finding | Energy Barrier (kcal/mol) | Reference |

| N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines | NMR, Computation | Chair-to-chair interconversion | ~11 | rsc.org |

| 1-Phenyl-3-benzazepines (Dopamine D-1 Ligands) | Molecular Mechanics | Preferred receptor-bound conformation | N/A | bibliotekanauki.pl |

| 2-Aryl-3H-1-benzazepines | DFT | Effect of alkylation on enantiomerization rate | Varies with substitution | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzazepine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models, once validated, can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts.

For benzazepine and related benzodiazepine derivatives, QSAR has been successfully applied to understand and predict their binding affinities for various receptors. For instance, a QSAR model developed for a set of 69 benzodiazepine-based compounds binding to GABA-A receptors yielded a high correlation coefficient (R²) of 0.90, indicating a strong predictive capability. nih.gov The most influential factors in this model were the spatial arrangement of two hydrogen-bond acceptors, two aromatic rings, and a hydrophobic group, providing a clear pharmacophore model for activity. nih.gov A test set of nine compounds further validated the model's predictive power with an R² of 0.86. nih.gov

In another study focusing on d-annulated benzazepinones as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) kinase inhibitors, three-dimensional QSAR (3D-QSAR) methods were used. researchgate.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were built from a training set of 32 molecules. The resulting models showed excellent statistical significance, with cross-validated r² (q²) values of 0.811 (CoMFA) and 0.769 (CoMSIA), and conventional r² values of 0.962 and 0.953, respectively. researchgate.net The 3D contour maps generated from these models provided detailed structural insights, suggesting that electron-withdrawing groups at the R¹ position and bulky, hydrogen-bond donor groups at the R² position are favorable for inhibitory potency. researchgate.net

Similarly, docking-based CoMSIA models have been developed for fused benzazepine derivatives acting as selective dopamine D3 receptor antagonists. nih.gov These models, which combine docking information with QSAR, also demonstrate strong predictive power, with a reported Q² value of 0.603 and a non-cross-validated R² (R²ncv) of 0.829. nih.gov Such studies consistently highlight that electrostatic and steric fields are major contributors to the biological activity of benzazepine derivatives. nih.gov

Table 2: Statistical Parameters of Representative QSAR Models for Benzazepine/Benzodiazepine Derivatives

| Compound Class | Target | QSAR Method | q² (or r²cv) | R² | Key Descriptors/Fields | Reference |

| Benzodiazepines | GABA-A Receptor | 2D-QSAR | 0.86 (Test Set) | 0.90 | H-bond acceptors, aromatic rings, hydrophobicity | nih.gov |

| d-Annulated Benzazepinones | VEGF-R2 Kinase | CoMFA / CoMSIA | 0.811 / 0.769 | 0.962 / 0.953 | Steric, Electrostatic, H-bond features | researchgate.net |

| Fused Benzazepines | Dopamine D3 Receptor | Docking-based CoMSIA | 0.603 | 0.829 | Electrostatic and Steric fields | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's binding site. Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the nature of their dynamic interactions.

These techniques have been extensively applied to benzazepine derivatives to elucidate their mechanisms of action. For example, docking and 3D-QSAR studies on d-annulated benzazepinones as VEGF-R2 inhibitors helped to visualize the binding mode within the kinase domain. researchgate.net The models revealed that specific substitutions that allow for hydrogen bonding and accommodate bulky groups can enhance binding affinity and, consequently, biological activity. researchgate.net

In the context of G-protein-coupled receptors (GPCRs), such as dopamine receptors, docking and MD simulations are crucial for understanding ligand binding. nih.gov Studies on fused benzazepines as dopamine D3 antagonists have used these methods to build reliable 3D-QSAR models and to analyze the stability of the ligand-receptor complex. nih.gov MD simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time. nih.gov

Similarly, extensive computational work, including docking and MD simulations, has been performed on the related benzodiazepine class of compounds, which are allosteric modulators of the GABA-A receptor. These simulations are used to predict binding poses not only at the classic extracellular binding site but also at newly discovered sites within the transmembrane domain. MD simulations are then employed to refine the docked poses and assess the stability of the ligand within the binding pocket. The results from these simulations help to define the structural requirements, such as the role of specific substituents like chlorine atoms, that contribute to the modulation of receptor activity. The combination of docking and MD provides a powerful, dynamic picture of ligand-target interactions that is essential for modern drug design.

Chemical Reactivity and Transformation Mechanisms of the 2 Benzazepine Core

Reactions Involving the Azepine Ring System (e.g., Hydrogenation, Oxidation, Rearrangements)

The partially unsaturated seven-membered azepine ring in 2-benzazepines is a key site for chemical modifications, including reduction, oxidation, and rearrangement reactions.

Hydrogenation: The double bond within the 1H-2-benzazepine ring system is susceptible to catalytic hydrogenation. This reaction typically leads to the corresponding tetrahydro-2-benzazepine derivative. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, particularly when chiral centers are present or created. For instance, iridium-based catalysts have been effectively used for the asymmetric hydrogenation of related cyclic ene-carbamates to produce chiral tetrahydro-3-benzazepines with high enantioselectivity.

| Reaction | Reagents and Conditions | Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Tetrahydro-2-benzazepine | google.com |

| Asymmetric Hydrogenation | H₂, Ir-based chiral catalyst | Chiral Tetrahydro-2-benzazepine |

Oxidation: The olefinic bond in the azepine ring can be a target for oxidizing agents. While specific studies on "3-Ethoxy-5-methyl-1H-2-benzazepine" are not prevalent, related heterocyclic systems containing similar functionalities have been shown to undergo oxidation. For example, the oxidation of carbamazepine, which also contains an azepine ring, with potassium permanganate (B83412) (KMnO₄) results in the cleavage of the double bond through an electrophilic attack, leading to ring-opened products nih.gov. This suggests that the double bond in the 1H-2-benzazepine core could be susceptible to strong oxidizing agents, potentially leading to ring cleavage or the formation of diols or epoxides under milder conditions.

| Reaction | Reagent | Potential Products | Reference |

| Oxidation | KMnO₄ | Ring-opened products, diols | nih.gov |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Epoxides |

Rearrangements: The 2-benzazepine scaffold can undergo various rearrangement reactions, often catalyzed by acids or bases, leading to structurally diverse products. These can include ring expansions or contractions. For instance, acid-catalyzed rearrangements of related benzoxazepinones have been observed nih.gov. The specific outcome of a rearrangement is highly dependent on the substitution pattern of the benzazepine and the reaction conditions employed. The benzilic acid rearrangement, which occurs in 1,2-diketones under basic conditions to form α-hydroxycarboxylic acids, provides a precedent for rearrangements in cyclic systems, often resulting in ring contraction organic-chemistry.org.

| Reaction Type | Catalyst/Conditions | General Outcome | Reference |

| Acid-Catalyzed Rearrangement | Strong acid (e.g., H₂SO₄) | Ring expansion/contraction, skeletal reorganization | nih.gov |

| Base-Catalyzed Rearrangement | Strong base (e.g., NaOH) | Ring contraction (e.g., Benzilic acid type) | organic-chemistry.org |

Aromatic Functionalization of the Benzene (B151609) Moiety

The benzene ring of the 2-benzazepine core can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing ethoxy and methyl groups. Both the ethoxy and methyl groups are electron-donating and are thus ortho-, para-directing activators for electrophilic aromatic substitution byjus.com.

Electrophilic Aromatic Substitution:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group onto the benzene ring. The directing effects of the ethoxy and methyl groups will favor substitution at positions ortho and para to these groups byjus.commasterorganicchemistry.comyoutube.comalevelh2chemistry.com.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Again, the substitution pattern will be guided by the activating substituents byjus.com.

Friedel-Crafts Acylation: This reaction, employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, would introduce an acyl group onto the aromatic ring. Due to steric hindrance, acylation often occurs at the para position to the activating group beilstein-journals.orgchemguide.co.uklibretexts.orglibretexts.org.

| Reaction | Reagents | Expected Product Position | Reference |

| Nitration | conc. HNO₃, conc. H₂SO₄ | Ortho/para to ethoxy/methyl | byjus.commasterorganicchemistry.comyoutube.comalevelh2chemistry.com |

| Bromination | Br₂, FeBr₃ | Ortho/para to ethoxy/methyl | byjus.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Para to activating group | beilstein-journals.orgchemguide.co.uklibretexts.orglibretexts.org |

Transformations and Modifications of the Ethoxy and Methyl Substituents

The ethoxy and methyl groups on the benzene ring can also be targets for chemical transformation.

Ethoxy Group Transformations: The ether linkage of the ethoxy group can be cleaved under harsh conditions.

Ether Cleavage: Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether to yield the corresponding phenol (B47542) and an ethyl halide numberanalytics.comlibretexts.orglibretexts.org. Boron tribromide (BBr₃) is another effective reagent for the cleavage of aryl ethers, often used at low temperatures to avoid side reactions with other functional groups nih.govresearchgate.net.

Methyl Group Transformations: The benzylic protons of the methyl group make it susceptible to oxidation.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methyl group to a carboxylic acid libretexts.orgdoubtnut.comorganic-chemistry.orgresearchgate.netyoutube.comyoutube.commasterorganicchemistry.comlibretexts.org. This reaction typically requires heating and can proceed in the presence of other functional groups.

| Substituent | Reaction | Reagents | Product | Reference |

| Ethoxy | Ether Cleavage | HBr or BBr₃ | Phenol | numberanalytics.comlibretexts.orglibretexts.orgnih.govresearchgate.net |

| Methyl | Oxidation | KMnO₄, heat | Carboxylic acid | libretexts.orgdoubtnut.comorganic-chemistry.orgresearchgate.netyoutube.comyoutube.commasterorganicchemistry.comlibretexts.org |

Stereochemical Implications in Benzazepine Chemical Reactions

Stereochemistry plays a critical role in the reactions of benzazepines, especially when new chiral centers are formed or when the starting material is chiral. The synthesis of specific stereoisomers is often a key objective due to the different biological activities they may possess.

Diastereoselective and Enantioselective Reactions:

The synthesis of substituted benzazepines can be achieved with a high degree of stereocontrol. For example, multicomponent reactions, such as the Ugi reaction, have been employed for the diastereoselective synthesis of highly substituted benzazepines nih.govacs.org.

Asymmetric synthesis strategies are crucial for obtaining enantiomerically pure benzazepine derivatives. This can involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures nih.gov. For instance, the asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines has been achieved with high diastereoselectivity nih.gov.

Reactions at existing stereocenters can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For example, Sₙ2 reactions typically proceed with inversion of stereochemistry, while other reactions may lead to racemization if a planar intermediate is formed.

The stereochemical outcome of a reaction on a benzazepine derivative is influenced by factors such as the nature of the reagents, the reaction conditions, and the steric and electronic properties of the substrate. Careful control of these factors is essential for the selective synthesis of a desired stereoisomer.

Structure Activity Relationship Sar Investigations of 2 Benzazepines and Analogues

Correlating Structural Modifications with Biological Target Interaction Profiles

The biological activity of a 2-benzazepine derivative is intricately linked to its substitution pattern. The progressive alteration of a reference compound's molecular structure allows researchers to determine the importance of different functional groups. drugdesign.org Removing, adding, or replacing specific molecular fragments reveals their role in target binding. If an analog with a modified group is inactive, the original group is deemed essential; if the activity is unchanged, it is considered non-essential. drugdesign.org

For a hypothetical compound like 3-Ethoxy-5-methyl-1H-2-benzazepine, key modifications would involve:

The 3-Ethoxy Group: The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor. Replacing it with different alkoxy groups of varying chain lengths could probe the size and nature of the corresponding pocket in the receptor. Isosteric replacement of the oxygen with sulfur or a methylene (B1212753) group (CH₂) would help determine the electronic and hydrogen-bonding requirements at this position. nih.gov

The 5-Methyl Group: This group contributes to the molecule's lipophilicity and steric profile. Varying the size of this alkyl group or replacing it with polar or electron-withdrawing groups would elucidate the nature of the binding pocket at this position. For instance, replacing a methyl group with a larger naphthalene (B1677914) moiety has been shown in other systems to dramatically increase potency by enabling favorable interactions within a deep hydrophobic pocket. drugdesign.org

The Benzene (B151609) Ring: Substitution on the aromatic ring with electron-withdrawing (e.g., chlorine, nitro) or electron-donating groups can significantly alter binding affinity. For example, in the related 1,4-benzodiazepine (B1214927) series, the introduction of a chlorine atom at position 7 was found to significantly increase activity, suggesting an interaction with a lipophilic region of the target receptor. chemisgroup.us

These modifications directly influence physicochemical properties such as solubility, lipophilicity, and electronic distribution, which in turn dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its specific interactions with a biological target.

Conformational Requirements for Optimized Ligand-Receptor Binding in Benzazepines

The three-dimensional shape, or conformation, of a ligand is paramount for its ability to bind to a receptor. Benzazepine rings are not planar and typically adopt a boat-like or twist-boat conformation. researchgate.net The specific conformation determines the spatial orientation of all substituents, which must be precisely positioned to complement the binding site of the target protein.

The process of a ligand binding to a receptor often involves a conformational change in the ligand, the receptor, or both. The ligand may need to adopt a higher-energy conformation to fit into the binding site, a phenomenon associated with an energetic penalty that can reduce binding affinity. nih.govnih.gov For flexible molecules, there is also an entropic penalty associated with the loss of rotational freedom upon binding. nih.gov

Conformational analysis of benzazepine derivatives, often performed using computational chemistry and NMR spectroscopy, is crucial for understanding their SAR. acs.org For this compound, the key conformational features would include:

The dihedral angles defining the puckering of the seven-membered azepine ring.

The orientation of the ethoxy group relative to the ring system.

The spatial position of the methyl group.

Optimized ligand-receptor binding occurs when the ligand can adopt its "bioactive conformation" without a significant energy penalty, allowing its key functional groups to form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the receptor.

Pharmacophore Modeling and Rational Ligand Design Principles for Benzazepines

Pharmacophore modeling is a cornerstone of rational drug design that distills the complex structural information of active molecules into a simpler, 3D representation of essential interaction features. dovepress.comnih.gov A pharmacophore model defines the specific types and spatial arrangement of features a molecule must possess to be biologically active at a given target. nih.govresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups.

A pharmacophore model for a 2-benzazepine target can be generated in two primary ways:

Ligand-Based: By aligning a set of known active benzazepine derivatives and identifying the common chemical features that are essential for their activity. nih.govnih.gov

Structure-Based: By analyzing the binding site of the target protein (if its 3D structure is known) and identifying key interaction points. dovepress.com

For a molecule like this compound, a hypothetical pharmacophore model might include the features outlined in the table below.

Table 2: Hypothetical Pharmacophore Features for a 2-Benzazepine Ligand

| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |

|---|---|---|

| Aromatic Ring | Benzene ring of the benzazepine core | π-π stacking, hydrophobic interaction |

| Hydrogen Bond Acceptor | Oxygen atom of the 3-Ethoxy group | Hydrogen bond |

| Hydrophobic Group | Ethyl part of the Ethoxy group | Hydrophobic interaction |

| Hydrophobic Group | 5-Methyl group | Hydrophobic interaction |

| Hydrophobic Feature | Azepine ring scaffold | van der Waals forces, hydrophobic interaction |

Once validated, this pharmacophore model serves as a 3D query to screen large virtual libraries of compounds to identify novel molecules with the potential to be active. nih.govnih.gov This approach accelerates the discovery of new lead compounds, which can then be synthesized and tested, guiding the drug design process toward molecules with improved potency and selectivity. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-chloro-3-isopropoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide |

| SCH 23390 ((R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1-H-3-benzazepine) |

| SCH 12679 |

| Chlordiazepoxide |

| Diazepam |

| Oxazepam |

| Clorazepate |

| Lorazepam |

| Alprazolam |

| Zolpidem |

| Barbital |

| Phenobarbital |

| Mephobarbital |

| Amobarbital |

| Butobarbitals |

| Pentobarbital |

| Secobarbital |

| Glutethimide |

| Meprobamate |

| Ethchlorvynol |

| Promazine hydrochloride |

| Chlorpromazine hydrochloride |

| Haloperidol |

| Droperidol |

| Risperidone |

| Molindone hydrochloride |

| Sulpieride |

| Phenytoin |

| Mephenytoin |

| Etozolin |

| Trimethadione |

| Paramethadione |

| Phensuximide |

| Methsuximide |

| Ethosuximide |

| Phenacemide |

| Carbamazepine |

Future Research Directions and Translational Perspectives for 3 Ethoxy 5 Methyl 1h 2 Benzazepine

Development of Advanced and Stereoselective Synthetic Methodologies

The synthesis of benzazepine derivatives has traditionally presented challenges, often requiring multi-step procedures with modest yields. Future research must prioritize the development of more efficient and stereoselective synthetic routes to access 3-Ethoxy-5-methyl-1H-2-benzazepine and its analogs. Recent advancements in catalysis offer promising avenues. For instance, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has proven highly effective for preparing chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity (91–99% ee) and high yields (92–99%). acs.org This methodology could be adapted for the synthesis of enantiomerically pure this compound, which is crucial for dissecting the specific biological activities of its stereoisomers.

Furthermore, novel strategies such as azide (B81097) rearrangement reactions have been successfully employed to construct the benzazepine framework, yielding a variety of derivatives in moderate to excellent yields. nih.gov Exploring such innovative cyclization techniques could provide more direct and atom-economical pathways to the target compound. The development of waste-free, catalytic methods, potentially leveraging renewable starting materials, also represents a critical direction for sustainable chemical synthesis in this area. acs.org

Targeted Design and Synthesis of Novel Benzazepine Analogs for Specific Biological Targets

The therapeutic potential of the benzazepine scaffold is vast, with demonstrated activities ranging from anticancer to neuropharmacological effects. nih.govnih.gov Future efforts should focus on the rational design and synthesis of novel analogs of this compound to target specific biological pathways with high potency and selectivity. Structure-activity relationship (SAR) studies will be paramount. For example, research on other benzazepines has shown that modifications at various positions on the benzazepine ring system can dramatically influence biological activity. nih.gov

Systematic derivatization of the ethoxy and methyl groups, as well as modifications to the benzene (B151609) ring of this compound, could lead to the discovery of compounds with enhanced or entirely new pharmacological profiles. For instance, the introduction of different substituents could modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing receptor binding and cellular uptake.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach that combines computational modeling with experimental validation will be instrumental in accelerating the development of this compound-based therapeutics. Density Functional Theory (DFT) calculations have been successfully used to elucidate reaction mechanisms and predict the stereoselectivity of benzazepine synthesis. nih.gov Such computational tools can guide the design of more efficient synthetic strategies and predict the properties of novel analogs before their synthesis.

Furthermore, molecular docking and dynamics simulations can provide insights into the binding modes of this compound and its derivatives with various biological targets. This computational screening can help prioritize compounds for synthesis and biological evaluation. Experimental techniques such as X-ray crystallography and high-resolution NMR spectroscopy will be essential to confirm the predicted structures and binding interactions. nih.govnih.gov This integrated approach will facilitate a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds, paving the way for more targeted and effective drug design.

Exploration of New Therapeutic Areas Based on Benzazepine Core Scaffolds

While the benzazepine scaffold is well-known for its central nervous system effects, its therapeutic potential extends far beyond this area. Recent studies have highlighted the anticancer and multidrug resistance (MDR) reversal activities of certain benzazepines. nih.govnih.gov Future research should explore the potential of this compound and its derivatives in these and other emerging therapeutic areas.

For example, the ability of some benzazepines to inhibit P-glycoprotein (Pgp), a key transporter involved in MDR, suggests that derivatives of this compound could be developed as chemosensitizers to enhance the efficacy of existing anticancer drugs. nih.gov Additionally, given the broad biological activities of the benzazepine class, there is potential for discovering novel applications in areas such as infectious diseases and metabolic disorders. High-throughput screening of a library of this compound analogs against a diverse panel of biological targets could uncover unexpected therapeutic opportunities. The development of drug delivery systems, such as dual-release scaffolds, could also enhance the therapeutic efficacy and reduce the side effects of benzazepine-based drugs in various applications, including bone regeneration. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-5-methyl-1H-2-benzazepine, and how can reaction yields be improved?

- Methodological Answer : Key steps include nucleophilic substitution and cyclization. For example, intermediate synthesis may involve refluxing with potassium carbonate and sodium methoxide in methanol/water, followed by extraction and crystallization (e.g., 75% yield under similar conditions for benzazepine analogs) . To improve yields, optimize stoichiometry, solvent polarity, and reaction time. Monitor intermediates via HPLC (≥95% purity criteria) and address side products by adjusting temperature or catalyst loading.

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use X-ray crystallography (via SHELX programs for refinement ) to resolve crystal structures. Complement with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for functional group confirmation. For challenging stereochemistry, employ NOESY or computational docking to validate spatial arrangements.

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer : HPLC with UV detection (e.g., 220–280 nm range) is standard, using relative retention times to identify impurities (≤0.5% per peak, ≤2.0% total impurities) . Pair with TLC for rapid screening and GC-MS for volatile byproduct analysis. Ensure column compatibility with polar solvents (e.g., C18 reverse-phase).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies and transition states. Compare with experimental data (e.g., substituent effects on reaction rates in benzoxazepine analogs ). Use software like Gaussian or ORCA for simulations, and validate with kinetic studies (e.g., Arrhenius plots under varying temperatures).

Q. What strategies resolve contradictions in pharmacological data for benzazepine derivatives?

- Methodological Answer : Cross-validate bioactivity assays (e.g., enzyme inhibition vs. cell viability). For example, if cytotoxicity conflicts with receptor-binding data, perform dose-response curves and assess off-target effects via proteomic profiling. Reference structural analogs (e.g., azepane-containing compounds ) to identify pharmacophore specificity.

Q. How can X-ray diffraction data be leveraged to study polymorphism in this compound?

- Methodological Answer : Screen crystallization conditions (solvent, temperature) to isolate polymorphs. Refine structures using SHELXL and compare lattice parameters. Assess thermodynamic stability via DSC and solubility studies. For metastable forms, employ slurry conversion or seeding techniques.

Experimental Design & Data Analysis

Q. What experimental controls are essential in stability studies of this compound under varying pH?

- Methodological Answer : Use buffered solutions (pH 1–13) with ionic strength controls. Monitor degradation via HPLC-MS at timed intervals. Include antioxidant (e.g., BHT) and light-exposure controls. For kinetic analysis, apply pseudo-first-order models and identify degradation pathways (e.g., hydrolysis of ethoxy groups ).

Q. How should researchers address low reproducibility in benzazepine synthesis?

- Methodological Answer : Document batch-specific variables (e.g., reagent lot numbers, humidity). Use design-of-experiment (DoE) frameworks to identify critical factors (e.g., catalyst purity, stirring rate). Cross-reference synthetic protocols from structurally related compounds (e.g., azepane intermediates ) to isolate procedural inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.